1QN-Echinomycin

Description

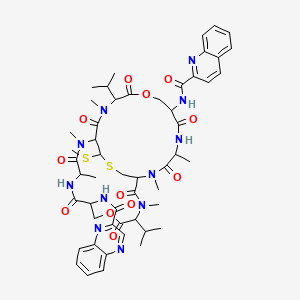

Structure

2D Structure

Propriétés

Numéro CAS |

77195-99-4 |

|---|---|

Formule moléculaire |

C52H65N11O12S2 |

Poids moléculaire |

1100.3 g/mol |

Nom IUPAC |

N-[2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide |

InChI |

InChI=1S/C52H65N11O12S2/c1-26(2)39-50(72)74-24-37(59-43(65)35-22-53-32-18-14-15-19-33(32)57-35)45(67)55-29(6)47(69)63(10)41-49(71)62(9)40(27(3)4)51(73)75-23-36(58-42(64)34-21-20-30-16-12-13-17-31(30)56-34)44(66)54-28(5)46(68)60(7)38(48(70)61(39)8)25-77-52(41)76-11/h12-22,26-29,36-41,52H,23-25H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65) |

Clé InChI |

ITWKZNYKGRGXPU-UHFFFAOYSA-N |

SMILES |

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4C=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |

SMILES canonique |

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4C=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |

Synonymes |

1QN-echinomycin |

Origine du produit |

United States |

Biosynthetic Pathways and Engineering of Echinomycin and Its Analogues

Precursor Incorporation and Metabolic Pathways

Quinoxaline-2-carboxylic Acid (QXC) and 3-Hydroxyquinaldic Acid (HQA) as Chromophore Precursors

The characteristic planar bicyclic heteroaromatic moieties that protrude from the peptide scaffold of echinomycin (B1671085) and its relatives are known as chromophores. For echinomycin and triostin (B1172060) A, the primary chromophore precursor is quinoxaline-2-carboxylic acid (QXC) nih.govresearchgate.netfigshare.comresearchgate.netnih.govacs.orgnii.ac.jpnih.gov. In contrast, other related compounds like thiocoraline (B3025945) and SW-163C utilize 3-hydroxyquinaldic acid (HQA) as their chromophore precursor nih.govresearchgate.netfigshare.com.

The biosynthesis of QXC originates from the amino acid L-tryptophan acs.orgnih.govwikipedia.org. This pathway involves several enzymatic steps, beginning with the activation of L-tryptophan by a monomodular NRPS protein, such as Ecm1 or Qui18, which then transfers it to an acyl carrier protein (ACP), often FabC nih.govwikipedia.orgnih.gov. A key intermediate identified in this process is (2S,3S)-β-hydroxytryptophan acs.orgtandfonline.com. The pathway proceeds through an oxidative rearrangement catalyzed by a FAD-dependent oxidoreductase and a dehydrogenase, followed by spontaneous decarboxylation, cyclization, and oxidative aromatization steps to yield QXC nih.gov. Notably, the biosynthetic routes to both QXC and HQA share a common intermediate, 3-hydroxy-L-kynurenine nii.ac.jpnih.gov.

Triostin as an Immediate Biosynthetic Intermediate

Triostin A serves as a direct biosynthetic precursor to echinomycin researchgate.netrsc.orgresearchgate.netacs.orgresearchgate.netju.edu.jo. The structural difference between triostin A and echinomycin lies in the nature of the bridge connecting the two peptide halves: triostin A features a disulfide bridge, whereas echinomycin possesses a more stable thioacetal bridge nih.govwikipedia.orgresearchgate.netacs.orgju.edu.jomdpi.comnih.govresearchgate.netnih.gov. The formation of the disulfide bridge in triostin A is catalyzed by an oxidoreductase, such as Ecm17, TrsN, or Swb20, which are often FAD-dependent nih.govresearchgate.netnih.govresearchgate.netnih.gov.

Incorporation of Exogenous Chromophore Analogues (e.g., Quinoline-2-carboxylic Acid for 1QN-Echinomycin)

The modular nature of echinomycin biosynthesis allows for the introduction of non-natural chromophore precursors, a strategy known as precursor-directed biosynthesis or semi-biosynthesis. This approach has been successfully employed to generate novel analogues. Specifically, this compound is synthesized by feeding quinoline-2-carboxylic acid to cultures of Streptomyces echinatus nih.govmdpi.comresearchgate.netresearchgate.net. This process results in the incorporation of one or two quinoline (B57606) moieties in place of the native quinoxaline (B1680401) chromophores nih.govmdpi.comresearchgate.netresearchgate.net. These modifications can significantly impact the DNA binding properties of the resulting compounds; for instance, this compound retains the preference for 5′-CG rich DNA sequences observed in echinomycin mdpi.com. Other studies have demonstrated the incorporation of different chromophore analogues, such as 7-chloroquinoxaline-2-carbonyl and 6-methylquinoline-2-carbonyl, into echinomycin-like structures cdnsciencepub.com.

Enzymatic Tailoring Modifications

Following the assembly of the core peptide scaffold and chromophore incorporation, several enzymatic tailoring modifications further refine the structure of echinomycin and its precursors.

Thioacetal Bridge Formation via SAM Methyltransferase (e.g., Ecm18)

A critical late-stage modification is the conversion of the disulfide bridge in triostin A to the thioacetal bridge characteristic of echinomycin. This transformation is catalyzed by Ecm18, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase nih.govwikipedia.orgacs.orgmdpi.comresearchgate.netnih.gov. The reaction mechanism involves two key steps: first, Ecm18 transfers a methyl group from SAM to one of the sulfur atoms of the disulfide bond, forming a sulfonium (B1226848) cation. This is followed by deprotonation of an adjacent alpha-proton and subsequent rearrangement to yield the thioacetal linkage wikipedia.orgacs.orgresearchgate.netnih.gov. The crystal structure of Ecm18 has provided insights into how proximity effects, medium effects, and strain contribute to this unique transformation researchgate.net. Similar enzymatic activities are observed in other pathways, with enzymes like Swb8 acting analogously to Ecm18 nih.gov.

Role of Oxidoreductases in Disulfide Bond Formation

The formation of the disulfide bridge, a precursor to the thioacetal bridge, is mediated by oxidoreductases. Enzymes such as Ecm17, TrsN, and Swb20, which are often FAD-dependent, are implicated in this process for compounds like triostin A nih.govresearchgate.netnih.govresearchgate.netnih.gov. Interestingly, the broad substrate specificity of some oxidoreductases is highlighted by the ability of GliT, an enzyme from a gliotoxin-producing fungus, to catalyze similar disulfide bond formation reactions in bisintercalator intermediates nih.govresearchgate.net.

Amino Acid Epimerization and Methylation

The peptide backbone of echinomycin is characterized by the presence of N-methylated amino acids wikipedia.orgju.edu.joub.edu. The biosynthesis of these non-proteinogenic amino acids involves enzymatic processes such as epimerization, methylation, metabolism, and cyclization of common amino acid precursors nih.govresearchgate.netresearchgate.net. Examples of such modifications include the formation of N-methyl-L-Cys and D-Ser residues nih.govresearchgate.netju.edu.jo. The NRPS machinery itself incorporates domains responsible for these modifications, including epimerization (E) and N-methylation (M) domains nih.gov.

Molecular Mechanisms of Action of Echinomycin and Analogues, with Emphasis on 1qn Echinomycin

DNA Interaction and Intercalation

Echinomycin (B1671085) and its analogues, including 1QN-Echinomycin, exert their biological effects by engaging with the DNA double helix through a sophisticated mechanism involving intercalation and minor groove binding.

Bifunctional Intercalation into Double-Stranded DNA

Echinomycin is characterized as a bifunctional intercalator, meaning it inserts its planar chromophore moieties between adjacent base pairs of the DNA double helix, thereby distorting its structure nih.govnih.gov. This process is not a simple insertion but rather a "bis-intercalation," where two chromophores are involved in the binding event nih.govresearchgate.net. This compound also functions as a bifunctional intercalator, effectively removing and reversing the supercoiling of closed circular duplex DNA, a hallmark of intercalating drugs researchgate.net. This mode of binding involves the insertion of its quinoline (B57606) chromophores into the DNA helix, a process that leads to significant structural alterations nih.gov.

The extent of DNA unwinding and helix extension provides quantitative insights into the nature of this intercalation. For compound 1QN, the unwinding angle observed at a specific concentration (I0.01) is nearly twice that of ethidium (B1194527), a well-known intercalator researchgate.net. Furthermore, the binding of this compound induces changes in DNA viscosity that correspond to double the helix extension seen with ethidium, reinforcing its character as a bifunctional intercalator researchgate.net.

Minor Groove Binding Specificity

While the chromophores intercalate between base pairs, the peptide backbone of echinomycin and its analogues plays a crucial role in directing the binding to specific DNA regions, primarily the minor groove nih.govnih.govresearchgate.netoup.comcapes.gov.brju.edu.jo. The cyclic depsipeptide portion of echinomycin, specifically its L-alanine residues, forms hydrogen bonds with the guanine (B1146940) bases within the minor groove oup.comju.edu.joacs.orgoup.com. This interaction is critical for sequence recognition, as the 2-amino group of guanine is a key element for molecules binding in the minor groove oup.comnih.govresearchgate.netuah.es. Although specific details for this compound's minor groove interaction are often inferred from echinomycin's behavior, the structural similarity suggests a comparable engagement of its peptide backbone with the DNA minor groove, guided by the specific chemical properties of the DNA bases.

Effects on DNA Topology: Unwinding and Helix Extension

The intercalation of echinomycin and its analogues significantly alters the topology of the DNA double helix. Echinomycin is known to unwind the DNA helix, with reported unwinding angles around 48° nih.govuah.es. This unwinding, coupled with helix extension, is characteristic of bifunctional intercalation nih.gov. Similarly, this compound contributes to DNA unwinding and helix extension. As noted, 1QN exhibits a greater unwinding angle than ethidium and causes double the helix extension researchgate.net.

Beyond direct unwinding and extension, the binding of echinomycin can induce structural changes in DNA regions surrounding its primary binding sites oup.comoup.comoup.com. These alterations can include rendering specific adenine (B156593) bases hyperreactive to chemical probes like diethylpyrocarbonate oup.comoup.com and, in certain sequences, promoting the formation of Hoogsteen base pairs oup.comuah.esoup.com. These conformational changes can propagate cooperatively along the DNA helix, influencing the accessibility of DNA to other molecules and enzymes oup.com. The unwinding can also lead to local distortions, sometimes creating a left-handed helical conformation at specific steps oup.com.

DNA Sequence Selectivity

A critical aspect of echinomycin's and this compound's interaction with DNA is their preference for specific nucleotide sequences. This selectivity is largely dictated by the interplay between the drug's structure and the DNA's base composition and arrangement.

Preference for GC-Rich Sequences (e.g., 5′-CG-3′) by Echinomycin and this compound

Echinomycin exhibits a well-established preference for GC-rich DNA sequences, particularly those containing the CpG dinucleotide step oup.comacs.orgoup.comoup.comsigmaaldrich.comnih.gov. Footprinting studies have identified CpG steps as preferred binding sites oup.comacs.orgoup.com. Consequently, echinomycin binds more tightly to DNA species with a higher guanine and cytosine (G+C) content researchgate.netnih.gov.

This compound shares this preference for GC-rich sequences. Research indicates that compound 1QN continues to bind to 5′-CG rich DNA, mirroring the selectivity of echinomycin nih.govresearchgate.net. Studies have shown that this compound displays a significant preference for GC-rich DNA species, binding most tightly to DNA from Micrococcus lysodeikticus, which is known for its high GC content researchgate.netnih.gov.

Differential Binding Preferences of Analogues (e.g., 2QN-Echinomycin for AT-rich DNA)

The modification of echinomycin's chromophores can lead to altered DNA sequence preferences. A notable example is 2QN-Echinomycin, a bis-quinoline analogue, which exhibits a distinct binding profile compared to echinomycin and this compound nih.govresearchgate.net. While this compound favors GC-rich regions, 2QN-Echinomycin shows a strong preference for 5′-AT rich DNA nih.govresearchgate.net. Binding studies with synthetic nucleic acids confirm this difference: 2QN binds slightly more tightly to poly(dA-dT) than to poly(dG-dC), whereas 1QN displays a substantial preference for GC-rich sequences researchgate.netnih.gov. This highlights that the chromophore moieties play an active role in determining the capacity of these antibiotics to recognize and bind selectively to specific DNA sequences nih.govresearchgate.netnih.gov.

Structure Activity Relationships Sar and Rational Design of Echinomycin Analogues

Influence of Chromophore Moieties on DNA Binding and Selectivity

The quinoxaline (B1680401) chromophores are central to echinomycin's DNA intercalation. They are responsible for inserting between DNA base pairs, with a known preference for CpG sites researchgate.netoup.comnih.govoup.comuah.esub.eduuah.esresearchgate.net. This preference is attributed to specific hydrogen bonding interactions between the alanine (B10760859) residues of the peptide backbone and the guanine (B1146940) bases within the minor groove oup.comuah.esacs.org. Studies involving analogues where the quinoxaline chromophores are replaced with quinoline (B57606) rings, such as compound 1QN, have revealed their critical role in DNA binding and sequence recognition researchgate.nettaylorandfrancis.com. Compound 1QN, with quinoline rings instead of quinoxalines, retains bifunctional intercalation properties but exhibits altered DNA binding specificity compared to echinomycin (B1671085), suggesting that the nature of the aromatic system significantly influences sequence preference researchgate.net. For instance, compound 1QN shows a broad preference for (G+C)-rich DNA species, similar to echinomycin, while another quinoline analogue, 2QN, displayed a different binding pattern researchgate.net. Research has also explored modifications to the chromophore structure through directed biosynthesis, incorporating different aromatic carboxylic acids to create analogues with altered properties, highlighting the chromophore's influence on biological activity and DNA interaction taylorandfrancis.comnih.govcdnsciencepub.comcdnsciencepub.com.

Design and Synthesis of Novel Derivatives

The rational design of echinomycin analogues aims to enhance potency, improve selectivity, or reduce toxicity. Strategies include modifying the chromophore, altering the peptide sequence, or changing the nature of the cross-bridge. Directed biosynthesis has proven effective in generating analogues by feeding Streptomyces echinatus with various aromatic carboxylic acids, leading to the incorporation of different chromophores taylorandfrancis.comnih.govcdnsciencepub.comcdnsciencepub.com. For instance, using quinoline-2-carboxylic acid resulted in significant production of analogues with quinoline chromophores nih.gov. Total synthesis approaches have also been employed, enabling precise modifications. One such strategy involves the late-stage construction of the thioacetal moiety via Pummerer rearrangement and simultaneous cyclization, allowing for the synthesis of various analogues nih.gov. Another approach has focused on modifying the thioacetal bridge itself, such as by inserting a methylene (B1212753) moiety to create methylenedithioether analogues, which have shown comparable or improved cytotoxic activities and better VRE activity than echinomycin researchgate.net. Research into chemoenzymatic synthesis and heterologous expression in E. coli has also opened avenues for producing synthetic analogues with altered structures and potentially enhanced properties sigmaaldrich.comresearchgate.netnih.govnih.gov.

Computational Modeling and Molecular Dynamics Studies of Echinomycin-DNA Complexes

Computational methods, particularly molecular dynamics (MD) simulations, have been instrumental in elucidating the detailed mechanisms of echinomycin-DNA interactions. These studies explore the behavior of echinomycin within DNA complexes, analyzing the energy contributions from different parts of the molecule and their impact on DNA conformation uah.esnih.govnih.govtandfonline.comnih.gov. MD simulations have provided insights into how echinomycin intercalates into DNA, the role of stacking interactions, and the formation of Hoogsteen base pairs in specific DNA sequences acs.orguah.esnih.govnih.govtandfonline.comacs.org. For example, simulations have shown that echinomycin binding can induce DNA unwinding and alter minor groove width, with these changes being sequence-dependent researchgate.netnih.gov. Such computational analyses help rationalize experimental observations and guide the design of new analogues by predicting how structural modifications might affect DNA binding nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of compounds and their biological activity. While specific QSAR studies directly on echinomycin and its analogues are less prominently detailed in the provided search results compared to other SAR aspects, the general principle is applied in drug design. For instance, QSAR has been used in the development of other quinoxaline derivatives as anticancer agents, correlating structural features with cytotoxicity rsc.orgeurekaselect.com. The identification of key structural features through SAR studies, such as the role of the chromophore and peptide backbone, forms the basis for developing QSAR models that can predict the activity of novel echinomycin-like compounds. These models can guide the synthesis of analogues with optimized properties for specific therapeutic targets eurekaselect.comsphinxsai.com.

Compound List:

Preclinical Biological Activities of Echinomycin and Analogues, Including 1qn Echinomycin

Antibacterial Activities

Echinomycin (B1671085) has demonstrated significant antibacterial capabilities, particularly against Gram-positive bacteria, including strains that have developed resistance to other antibiotics. researchgate.netsemanticscholar.org Its analogue, 1QN-Echinomycin, has been identified as a novel antibiotic, though specific data on its antibacterial spectrum are less detailed. researchgate.net

Activity against Gram-Positive Bacteria

Echinomycin exhibits potent activity against a variety of Gram-positive bacteria. researchgate.netbioaustralis.com Its mechanism, involving the inhibition of DNA and RNA synthesis through DNA intercalation, is effective against these microorganisms. ju.edu.jotaylorandfrancis.com Studies have consistently shown its efficacy against clinically relevant species such as Staphylococcus aureus and Enterococcus species. researchgate.netsemanticscholar.org

The analogue this compound was developed through the directed biosynthesis of novel echinomycin derivatives. cdnsciencepub.com Like its parent compound, it functions as a bifunctional DNA intercalator. vulcanchem.comnih.gov Research indicates that this compound binds most effectively to DNA from Micrococcus lysodeikticus and shows a general preference for (G+C)-rich DNA, a characteristic it shares with echinomycin. researchgate.netnih.gov This DNA binding preference is a key determinant of its antibiotic action, though specific minimum inhibitory concentration (MIC) values against a broad panel of Gram-positive bacteria are not extensively documented in the available literature.

Efficacy against Drug-Resistant Bacterial Strains (e.g., MRSA, VRE)

A significant aspect of echinomycin's preclinical profile is its effectiveness against drug-resistant pathogens. Research has demonstrated its potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). researchgate.netresearchgate.net

In comparative studies, echinomycin showed superior in vitro activity against MRSA isolates when compared to vancomycin (B549263), exhibiting MIC₉₀ values that were twofold lower. nih.govvulcanchem.comnih.gov Similarly, against VRE, echinomycin and its synthetic analogue YK2000 displayed excellent activity. researchgate.net One study highlighted that echinomycin was the most active among four related antibiotics tested, with a MIC of 0.03 µM against MRSA. nih.gov

While this compound is classified as a novel antibiotic, specific preclinical data on its efficacy against MRSA and VRE are not detailed in the available search results. researchgate.net However, its structural similarity to echinomycin and its potent DNA intercalating activity suggest it may possess potential against such resistant strains, a prospect that calls for further investigation. vulcanchem.com

| Compound | Bacterial Strain | Activity Metric | Value | Comparison | Source |

|---|---|---|---|---|---|

| Echinomycin | MRSA | MIC₉₀ | 0.25 mg/L | 2-fold lower than vancomycin | researchgate.netvulcanchem.com |

| Echinomycin | MSSA | MIC₉₀ | 0.25 mg/L | 2-fold lower than vancomycin | researchgate.netvulcanchem.com |

| Echinomycin | MRSA | MIC | 0.03 µM | Most active of 4 analogues | nih.gov |

| Echinomycin | VRE | MIC₉₀ | 0.125 mg/L | - | tocris.com |

Anti-Biofilm Properties

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. Echinomycin has shown promise in combating these structures. Studies have investigated its activity against biofilms formed by drug-resistant strains of Staphylococcus aureus and Enterococcus faecalis. semanticscholar.orgcdnsciencepub.com In one such study, echinomycin was identified as the most potent compound among several analogues, exhibiting a MIC of 0.01 µM against biofilm-forming E. faecalis. cdnsciencepub.comnih.gov This suggests that echinomycin can effectively inhibit bacteria within these protective communities.

Specific research on the anti-biofilm properties of this compound is not available in the provided search results. The capacity of an agent to disrupt biofilms is often linked to its primary antibacterial potency and its ability to penetrate the biofilm matrix. nih.gov Given this compound's identity as a DNA intercalator, its potential for anti-biofilm activity remains an area for future research. vulcanchem.com

In Vitro Bactericidal and Bacteriostatic Mechanisms

The distinction between bactericidal (killing bacteria) and bacteriostatic (inhibiting bacterial growth) action is crucial for an antibiotic's application. nih.govmdpi.com An antibiotic is generally considered bactericidal if the ratio of its minimum bactericidal concentration (MBC) to its minimum inhibitory concentration (MIC) is ≤4. nih.gov

In vitro studies, including time-kill assays, have established that echinomycin has a bactericidal effect against S. aureus. vulcanchem.com Research comparing echinomycin to vancomycin found that echinomycin demonstrated MBC₉₀ values against both MSSA and MRSA that were four-fold lower than those of vancomycin. nih.govvulcanchem.com Time-kill curve analyses further confirmed that echinomycin is more potent and acts faster than vancomycin against these strains. researchgate.netvulcanchem.com The fundamental mechanism is the inhibition of DNA-dependent RNA synthesis, which ultimately leads to cell death. ju.edu.jo

The precise bactericidal or bacteriostatic nature of this compound has not been detailed. Its mechanism as a bifunctional intercalator, which causes significant structural changes to DNA, suggests a potential for bactericidal activity, as this level of DNA damage can lead to cell death. nih.govvulcanchem.com However, without specific MBC/MIC ratio data, this remains a hypothesis.

| Compound | Bacterial Strain | Activity Metric | Value (mg/L) | Source |

|---|---|---|---|---|

| Echinomycin | MSSA | MBC₉₀ | 0.5 | researchgate.netvulcanchem.com |

| MRSA | MBC₉₀ | 0.5 | researchgate.netvulcanchem.com | |

| Vancomycin | MSSA | MBC₉₀ | 2.0 | researchgate.netvulcanchem.com |

| MRSA | MBC₉₀ | 2.0 | researchgate.netvulcanchem.com |

In vivo Animal Model Studies of Antibacterial Efficacy

The efficacy of echinomycin has been validated in animal models of infection. In a mouse model of acute peritoneal infection caused by both MSSA and MRSA, echinomycin demonstrated excellent protection. nih.govvulcanchem.com The 50% effective doses (ED₅₀) of echinomycin were found to be at least 7-fold lower, and in some cases up to 16-fold lower, than those of vancomycin. vulcanchem.comnih.gov These findings indicate that echinomycin's potent in vitro activity translates to significant protective effects in vivo, suggesting its potential for treating systemic infections caused by susceptible and resistant staphylococcal strains. researchgate.netresearchgate.netvulcanchem.com

There are no specific in vivo animal studies on the antibacterial efficacy of this compound available in the search results.

| Infecting Strain | Compound | ED₅₀ (mg/kg) | Fold Difference (Vancomycin/Echinomycin) | Source |

|---|---|---|---|---|

| MSSA (K110) | Echinomycin | 0.3 | ~11 | vulcanchem.comnih.gov |

| Vancomycin | 3.4 | |||

| MRSA (Y7563) | Echinomycin | 0.2 | ~16 | vulcanchem.comnih.gov |

| Vancomycin | 3.2 |

Antitumor Activities

In addition to its antibacterial properties, echinomycin is recognized for its potent antitumor activity. ju.edu.joresearchgate.net This activity is also linked to its DNA bis-intercalation mechanism, which can inhibit cell proliferation and induce apoptosis. ju.edu.jo A key aspect of its anticancer effect is its role as a highly potent and selective inhibitor of hypoxia-inducible factor-1 alpha (HIF-1α). tocris.comju.edu.jounifi.it HIF-1 is a transcription factor critical for tumor progression and metastasis, and by inhibiting its binding to DNA, echinomycin can suppress tumor growth and angiogenesis. ju.edu.jounifi.it In vitro, echinomycin has shown cytotoxic activity against a wide range of cancer cell lines, including those from lung cancer, breast cancer, and leukemia. ju.edu.jorsc.org For instance, it has been shown to eradicate mouse lymphomas and human acute myeloid leukemia (AML) xenografts by preferentially eliminating cancer stem cells. tocris.comju.edu.jo

The antitumor potential of this compound has been suggested but remains an area for future research. vulcanchem.com Its identity as a bifunctional DNA intercalator that, like echinomycin, prefers (G+C) rich DNA, implies it could interfere with cellular processes in cancer cells. researchgate.netnih.gov The chromophore moieties are known to play an active role in the selective binding to specific DNA sequences, and the unique quinoline-quinoxaline structure of this compound could lead to a distinct antitumor profile that warrants further preclinical evaluation. researchgate.netnih.gov

Cytotoxicity against Various Cancer Cell Lines (in vitro studies)

Echinomycin and its analogues have shown significant cytotoxic activity across a broad spectrum of cancer cell lines in laboratory settings. This cytotoxicity is a key indicator of their potential as anticancer agents. researchgate.net

Echinomycin has demonstrated potent cytotoxic effects against numerous human cancer cell lines. researchgate.net Studies have reported its activity against cell lines such as the human colon cancer lines HT-29, SW620, and Hct116, as well as the pancreatic carcinoma line PANC-1. researchgate.netresearchgate.netnih.gov It has also shown activity against human gastric cancer (SNU-16), glioma (U251), breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and cervical cancer (HeLa) cell lines. researchgate.net In a study on colorectal cancer cell lines, echinomycin was found to be particularly toxic to the MMR-deficient Hct116 line, with a low LD50 value of 31 nM. oup.com

In addition to the parent compound, synthetic analogues of echinomycin have been developed and tested for their cytotoxic potential. For instance, the YK-2000 series of analogues were synthesized to improve upon the hydrophobicity and toxicity of echinomycin. nih.gov One analogue, YK-2000, exhibited strong in vitro cytotoxicity against six different human solid cancer cell lines. nih.gov Another study synthesized a range of echinomycin analogues and tested their toxicity on SW620 human colon cancer cells. researchgate.net An analogue designated as '3' in this study showed very potent toxicity to SW620 cells. researchgate.net The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov

The table below summarizes the in vitro cytotoxic activity of Echinomycin and its analogues against various cancer cell lines.

| Compound/Analogue | Cell Line | Cancer Type | Observed Effect | Reference |

| Echinomycin | HT-29 | Colorectal Cancer | Cytotoxicity, Apoptosis Induction | nih.gov |

| Echinomycin | SW620 | Colorectal Cancer | Growth Inhibition | researchgate.net |

| Echinomycin | Hct116 | Colorectal Cancer | Enhanced Cytotoxicity (MMR-deficient) | oup.com |

| Echinomycin | PANC-1 | Pancreatic Cancer | Cytotoxicity | researchgate.net |

| Echinomycin | U251 | Glioma | Inhibition of hypoxic induction | nih.gov |

| Echinomycin | MCF-7 | Breast Cancer | Cytotoxicity | researchgate.net |

| Echinomycin | HepG2 | Hepatocellular Carcinoma | Cytotoxicity | researchgate.net |

| YK-2000 (analogue) | HT-29 | Colorectal Cancer | Cytotoxicity, Apoptosis Induction | nih.gov |

| Analogue 3 | SW620 | Colorectal Cancer | Potent Toxicity | researchgate.net |

Effects on Cancer Stem Cells (CSCs)

Echinomycin has demonstrated a significant ability to selectively target and eliminate cancer stem cells (CSCs), which are believed to be a key driver of tumor initiation, metastasis, and resistance to therapy. focusbiomolecules.commedchemexpress.cn This selective action against CSCs suggests a potential to eradicate cancers at their root.

Studies have shown that echinomycin can eliminate the colony-forming ability of mouse lymphoma and human acute myeloid leukemia (AML) cancer stem cells. cellsignal.com It exhibits a high degree of selectivity, inhibiting the colony formation of CSCs with a 100-fold greater potency compared to normal hematopoietic progenitor cells. rndsystems.comtocris.com This selectivity is crucial as it suggests that echinomycin could potentially target cancer without harming healthy stem cells. ashpublications.org In pancreatic cancer models, an analogue, Quinomycin (B1172624), was found to inhibit the proliferation and colony formation of pancreatic cancer cell lines, but not normal pancreatic epithelial cells. researchgate.net This compound also reduced the formation of pancreatospheres, which are enriched in CSCs, and decreased the expression of CSC marker proteins. researchgate.net

The mechanism behind this selective targeting of CSCs is linked to the inhibition of the HIF-1α pathway, which is critical for the survival and maintenance of CSCs in the hypoxic tumor microenvironment. focusbiomolecules.commedchemexpress.cn By inhibiting HIF-1α, echinomycin effectively disrupts the signaling pathways that CSCs rely on for their survival and self-renewal. medchemexpress.cn

Inhibition of Angiogenesis and Tumor Progression Pathways

Echinomycin and its analogues have been shown to inhibit key processes that are essential for tumor growth and spread, including angiogenesis and various tumor progression pathways. nih.govcellsignal.com A primary mechanism for these effects is the inhibition of Hypoxia-Inducible Factor-1 (HIF-1), a critical transcription factor in cancer biology. nih.gov

HIF-1 plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. cellsignal.com It regulates the expression of numerous genes involved in angiogenesis (the formation of new blood vessels), cell proliferation, survival, and metastasis. nih.govcellsignal.com Echinomycin acts as a potent inhibitor of HIF-1 by preventing its DNA-binding activity. nih.gov Specifically, it has been shown to inhibit the binding of HIF-1 to the hypoxia-responsive element (HRE) in the promoter region of genes like vascular endothelial growth factor (VEGF), a key driver of angiogenesis. nih.gov This inhibitory action is selective, as it does not affect the binding of other transcription factors like AP-1 or NF-κB. nih.gov

By blocking HIF-1α-mediated transcription, echinomycin and its analogues can effectively suppress tumor angiogenesis and progression. researchgate.netnih.gov For example, an echinomycin analogue, designated as '3', was found to inhibit HIF-1α-mediated transcription to a similar extent as the parent compound. researchgate.net Furthermore, echinomycin treatment has been shown to suppress the expression of HIF-1 target genes such as glucose transporter-1 (GLUT1) and B-cell CLL/lymphoma-2 (BCL2), which are involved in glucose metabolism and cell survival, respectively. iiarjournals.org The compound also impacts other signaling pathways implicated in cancer, including the Notch and mTOR pathways. researchgate.netiiarjournals.org

In vivo Animal Model Studies of Antitumor Efficacy (e.g., xenograft models, leukemia models)

The antitumor effects of echinomycin and its analogues have been validated in various in vivo animal models, demonstrating their potential for therapeutic application. These studies have shown efficacy in both solid tumor and hematological malignancy models.

In xenograft models of human cancer, echinomycin has shown the ability to inhibit tumor growth. For instance, in a mouse xenograft model of colon cancer, an echinomycin analogue designated as '3' exhibited superior in vivo efficacy compared to echinomycin itself, without significant toxicity. researchgate.net In models of triple-negative breast cancer, a liposomal formulation of echinomycin was shown to be more potent at inhibiting the transcriptional activity of HIF-1α in both primary and metastasized tumor cells, leading to the elimination of established metastases. nih.gov This highlights the importance of formulation in achieving in vivo efficacy. nih.gov Combination therapy with echinomycin and another anticancer agent, actinomycin (B1170597) D, in a colorectal cancer xenograft model resulted in a significant synergistic antitumor effect, reducing tumor growth more than either drug alone. oup.comoup.com

Echinomycin has also demonstrated significant therapeutic effects in leukemia models. In a mouse model of relapsed acute myeloid leukemia (AML), in vivo delivery of echinomycin led to long-term complete remission in a significant percentage of the mice. ashpublications.orgnih.gov Importantly, it appeared to completely eliminate the leukemia-initiating cells without adversely affecting normal hematopoietic stem cells. ashpublications.org Furthermore, echinomycin has been shown to significantly suppress the expansion of human TP53-mutated AML cells in a mouse xenograft model. researchgate.net Studies have also shown its effectiveness in suppressing oncogenic RAS-driven leukemia cell proliferation in a mouse xenograft model. biologists.com

The table below provides a summary of the in vivo antitumor efficacy of Echinomycin and its analogues in various animal models.

| Compound/Analogue | Animal Model | Cancer Type | Key Findings | Reference |

| Echinomycin | Mouse model of relapsed AML | Acute Myeloid Leukemia | Induced long-term complete remission; selectively killed leukemia-initiating cells. | ashpublications.orgnih.gov |

| Analogue 3 | Mouse xenograft model | Colon Cancer | Superior in vivo efficacy compared to echinomycin without significant toxicity. | researchgate.net |

| Liposomal Echinomycin | Xenograft model | Triple-Negative Breast Cancer | Significantly inhibited primary tumor growth and eliminated established metastases. | nih.gov |

| Echinomycin (in combination with Actinomycin D) | Xenograft mouse model | Colorectal Cancer | Significant synergistic anti-tumour effect. | oup.comoup.com |

| Echinomycin | Mouse xenograft model | TP53-mutated Acute Myeloid Leukemia | Significantly suppressed the expansion of human AML cells. | researchgate.net |

| Echinomycin | Mouse xenograft model | Oncogenic RAS-driven Leukemia | Effectively suppressed leukemia cell proliferation. | biologists.com |

| SDC1-Lip echinomycin | Orthotopic pancreatic cancer mice | Pancreatic Cancer | Significantly improved survival compared to gemcitabine (B846) and echinomycin alone. | mdpi.com |

Antiviral Activities

Echinomycin has demonstrated notable antiviral properties. ju.edu.joresearchgate.net Its mechanism of action in this context is largely attributed to its ability to intercalate with DNA, thereby interfering with viral replication and transcription processes. ju.edu.jo The potent antiviral activity of echinomycin has been recognized as a significant aspect of its broad biological profile. wikipedia.org

Other Preclinical Biological Effects (e.g., inhibition of adipogenesis)

Beyond its anticancer and antimicrobial activities, echinomycin has been found to exhibit other preclinical biological effects, most notably the inhibition of adipogenesis, the process of fat cell formation. nih.gov

Studies have shown that echinomycin can completely inhibit the differentiation of preadipocytes into mature adipocytes. nih.govresearchgate.net This effect was observed at surprisingly low concentrations and occurred early in the differentiation process. nih.gov Interestingly, this inhibitory effect on adipogenesis was found to be independent of the HIF-1 pathway, which is a primary target of echinomycin in cancer cells. nih.gov Instead, the mechanism appears to involve the transcription factor CCAAT/enhancer-binding protein β. nih.gov In vivo studies in mice fed a high-fat diet have further demonstrated that echinomycin can inhibit adipogenesis and reduce body weight gain. nih.gov These findings suggest a potential therapeutic application for echinomycin and its analogues in the management of obesity and related metabolic disorders. nih.gov

Advanced Research Methodologies for Studying Echinomycin and Its Analogues

Spectroscopic Techniques for Structural Elucidation and Interaction Analysis

Spectroscopic methods are fundamental for characterizing the molecular architecture of echinomycin (B1671085) and its analogues, as well as for dissecting the nuances of their interactions with DNA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Beyond structural determination, NMR provides critical insights into echinomycin's interaction with DNA. Studies have utilized NMR to observe conformational changes in DNA upon echinomycin binding, revealing how the drug induces DNA unwinding and destabilizes base pairing, particularly at CpG sites oup.comuah.escambridge.org. These investigations have established that echinomycin functions as a cooperative bis-intercalator, inserting its quinoxaline (B1680401) rings between DNA base pairs at CpG steps cambridge.orgpnas.org. NMR has also been employed to study the complexation of echinomycin with cyclodextrins, contributing to the understanding of drug delivery systems nih.gov.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a vital technique for the structural characterization of echinomycin and its diverse analogues. A range of MS techniques, including Field Desorption (FD), Fast Atom Bombardment (FAB), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and tandem mass spectrometry (MS/MS), are routinely applied mdpi.comnih.govaai.org. These methods are essential for accurately determining molecular weights, identifying fragmentation patterns, and confirming the presence of modified chromophores or substitutions in synthetic derivatives mdpi.comaai.orgnih.govnih.gov. HR-ESI-MS, for instance, provides precise molecular formulas and degrees of unsaturation for novel quinomycin (B1172624) compounds mdpi.comcdnsciencepub.com. Furthermore, MS data, when integrated with genomic information, plays a key role in the discovery and characterization of natural products by linking compounds to their biosynthetic gene clusters ub.edu.

UV-Visible and Fluorescence Spectroscopy for Binding Kinetics

UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful tools for quantifying the binding kinetics and thermodynamics of echinomycin-DNA interactions. UV-Vis spectroscopy monitors changes in absorbance spectra upon complex formation, with observed hyperchromism often indicating intercalative binding cambridge.orgunifi.it. This technique is also used to determine DNA concentrations and analyze thermal denaturation profiles mdpi.commedchemexpress.com.

Fluorescence spectroscopy, particularly steady-state fluorescence and fluorescence polarization (FP), offers more sensitive measurements of binding events. FP assays are employed to determine dissociation constants (Kd), providing insights into the affinity of echinomycin for specific DNA sequences, including mismatches medchemexpress.comnih.gov. While echinomycin exhibits a modest fluorescence enhancement upon DNA binding, certain peptidomimetic analogues have shown more pronounced fluorescence changes cambridge.org.

Additionally, UV thermal denaturation studies, often combined with Differential Scanning Calorimetry (DSC), facilitate a comprehensive thermodynamic analysis of echinomycin-DNA binding. These studies have revealed that echinomycin binding to DNA is entropically driven, characterized by a positive enthalpy change, suggesting a predominantly hydrophobic interaction mdpi.comnih.gov. For example, the binding constant (K) for echinomycin with herring sperm DNA was determined to be 5.0 × 10⁵ M⁻¹ at 20°C mdpi.com. Surface Plasmon Resonance Imaging (SPRi) has also been used to estimate dissociation constants, yielding values around 33.6 ± 3.8 nM for echinomycin nih.gov.

Biochemical and Molecular Biology Assays

Biochemical and molecular biology assays are crucial for understanding echinomycin's biological activity, particularly its interaction with DNA and its influence on gene regulation.

DNA Footprinting and Gel Shift Assays (EMSA)

DNA footprinting techniques, most notably DNase I footprinting, are essential for identifying the specific DNA sequences to which echinomycin binds and for characterizing its sequence selectivity pnas.orgnih.govsoton.ac.uk. These methods reveal protected regions on the DNA strand, indicating binding sites. Echinomycin demonstrates a strong preference for binding at CpG dinucleotide steps, typically within a 4-base pair sequence where the central two bases are 5'-CG-3' nih.govunifi.it. Quantitative footprinting studies have further indicated that echinomycin binding can exhibit significant cooperativity, particularly when binding sites are in close proximity nih.govnih.gov. Research on analogues, such as the bis-quinoline derivative 2QN, has shown even stronger binding to specific dinucleotide steps, with dissociation constants in the nanomolar range pnas.orgresearchgate.net. Footprinting studies employing modified DNA substrates have also highlighted the importance of purine (B94841) 2-amino groups for echinomycin recognition, suggesting that a single such group is sufficient for robust binding to certain asymmetric dinucleotide steps.

Electrophoretic Mobility Shift Assay (EMSA), also referred to as gel shift or gel retardation assay, is a widely utilized technique for detecting and characterizing protein-nucleic acid interactions. EMSA studies have been pivotal in demonstrating echinomycin's inhibitory effect on the DNA-binding activity of transcription factors, most notably HIF-1. These experiments illustrate that echinomycin prevents HIF-1 (including HIF-1α and HIF-1β) from binding to its consensus Hypoxia-Responsive Element (HRE) sequences ju.edu.jo. Importantly, this inhibition is sequence-specific, as echinomycin does not interfere with the binding of other transcription factors like AP-1 or NF-κB to their respective DNA motifs ju.edu.jo.

Chromatin Immunoprecipitation (ChIP)

Chromatin Immunoprecipitation (ChIP) assays provide a powerful method for investigating the in vivo effects of echinomycin on protein-DNA interactions within the cellular chromatin. ChIP experiments have confirmed that echinomycin specifically inhibits the binding of HIF-1 to the HRE sequence within the promoter of the Vascular Endothelial Growth Factor (VEGF) gene ju.edu.jo. By analyzing the occupancy of promoter regions with specific transcription factors, ChIP assays demonstrate that echinomycin disrupts HIF-1 binding, thereby modulating gene transcription ju.edu.jouah.es. For instance, ChIP has been used to show that echinomycin treatment reduces HIF-1α binding to the ADORA2B promoter, a key regulator in certain cellular responses uah.es. These findings highlight echinomycin's capacity to modulate gene expression pathways by interfering with transcription factor activity at specific genomic loci.

Future Research Directions and Prospects for Echinomycin and Its Analogues

Exploration of Novel Biosynthetic Pathways and Enzymes

Understanding the intricate biosynthetic pathways of echinomycin (B1671085) and related quinoxaline (B1680401) peptide antibiotics is crucial for generating novel analogues and improving production yields. Echinomycin is biosynthesized by non-ribosomal peptide synthetases (NRPS) nih.govresearchgate.netplos.org. Research efforts are directed towards characterizing the specific enzymes involved, such as the adenylation domain-containing Ecm1, Ecm6, Ecm7, Ecm17, and Ecm18, which play roles in activating precursors, peptide chain elongation, dimerization, disulfide bond formation, and thioacetal bridge creation wikipedia.org.

Future research should focus on:

Pathway Engineering: Manipulating the genes encoding these enzymes could lead to the production of novel echinomycin analogues with altered structural features and potentially improved biological activities. Heterologous expression of engineered biosynthetic pathways in host organisms offers a promising avenue for combinatorial biosynthesis nih.gov.

Enzyme Characterization: Detailed biochemical and structural characterization of key enzymes, such as the thioesterase domains and oxidoreductases (e.g., Ecm17, Ecm18), could reveal their substrate specificities and catalytic mechanisms. This knowledge can guide the design of engineered enzymes for specific modifications nih.gov.

Discovery of New Enzymes: Exploring diverse microbial sources may uncover novel enzymes or entire pathways capable of producing unique quinoxaline-based structures, expanding the chemical space for drug discovery.

Development of Advanced Synthetic and Semi-Synthetic Strategies

While echinomycin is a natural product, chemical synthesis and semi-synthesis are vital for generating diverse analogues with tailored properties. Total synthesis of echinomycin is complex but has been achieved ju.edu.jo. Semi-synthetic approaches, involving the modification of naturally produced echinomycin or its precursors, offer a more practical route to analogue development.

Key areas for advancement include:

Chemoenzymatic Synthesis: Combining enzymatic steps with chemical synthesis can leverage the specificity of enzymes for certain transformations, such as cyclization or specific functional group additions, leading to more complex and diverse structures.

Structure-Activity Relationship (SAR) Studies: Systematic synthesis of analogues and rigorous evaluation of their biological activities are essential to establish clear SARs, guiding the design of more potent, selective, and less toxic compounds.

Deepening Understanding of Molecular Recognition and DNA Binding Dynamics

Echinomycin's mechanism of action is primarily attributed to its bis-intercalation into DNA, preferentially at CpG steps, thereby inhibiting DNA replication and transcription ju.edu.joacs.orgnih.gov. However, a more profound understanding of its molecular recognition and DNA binding dynamics is critical for rational drug design.

Future research should aim to:

High-Resolution Structural Studies: Employing advanced techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography to determine the precise three-dimensional structures of echinomycin and its analogues bound to various DNA sequences. This will provide atomic-level insights into binding modes, sequence preferences, and the role of specific amino acid residues and chromophores.

Kinetic and Thermodynamic Analysis: Comprehensive studies on the kinetics and thermodynamics of binding, including association and dissociation rates, cooperativity, and the influence of salt concentration, can reveal subtle aspects of drug-DNA interaction acs.orgnih.gov. For example, studies have shown echinomycin binding to be entropically driven nih.gov.

Computational Modeling: Utilizing molecular dynamics simulations and quantum mechanics calculations to predict binding affinities, explore conformational changes upon binding, and understand the energetic contributions of different molecular interactions. This can help identify optimal binding sites and predict the effects of structural modifications on DNA recognition.

Elucidation of Specific Cellular Signaling Pathways and Downstream Effects

While DNA intercalation is the primary known mechanism, echinomycin may exert its effects through additional cellular signaling pathways. Its potent inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) DNA-binding activity is a notable example, impacting cellular responses to hypoxia and contributing to its anticancer effects tocris.comtargetmol.comresearchgate.net.

Further research should investigate:

HIF Pathway Modulation: Detailed studies on how echinomycin and its analogues modulate the HIF pathway, including interactions with HIF-1α and HIF-1β, and downstream transcriptional targets beyond VEGF.

Off-Target Effects: Comprehensive transcriptomic and proteomic analyses to identify other cellular signaling pathways or molecular targets that are affected by echinomycin. This could reveal unexpected mechanisms of action or potential liabilities.

Cellular Responses: Investigating downstream cellular consequences, such as induction of apoptosis, cell cycle arrest, or modulation of specific cellular processes like adipogenesis, which have been observed independently of HIF inhibition medkoo.com.

Identification of New Preclinical Biological Applications

Echinomycin's broad spectrum of activity, including antibacterial, antiviral, and anticancer properties, suggests potential applications beyond its initial therapeutic targets. Its ability to inhibit HIF-1α has particular relevance in cancer stem cell biology and hematological malignancies tocris.comresearchgate.net.

Future research should explore:

Antiviral and Antibacterial Potential: Re-evaluating echinomycin and its analogues for activity against emerging viral strains or drug-resistant bacterial pathogens. The quinoxaline scaffold itself is recognized for its antiviral potential mdpi.com.

Immunomodulatory Effects: Investigating whether echinomycin or its derivatives possess immunomodulatory properties that could be leveraged in treating autoimmune diseases or enhancing anti-tumor immunity.

Targeted Therapies: Developing echinomycin-based conjugates or formulations that can specifically target cancer cells or tissues, thereby enhancing efficacy and reducing systemic toxicity. The development of liposomal formulations or metal chelates are examples of such strategies google.com.

Strategies for Overcoming Potential Resistance Mechanisms (Cellular, not Clinical)

Cells can develop resistance to cytotoxic agents through various intrinsic mechanisms. Understanding these cellular mechanisms is crucial for designing analogues that circumvent them.

Future research should focus on:

Efflux Pump Activity: Investigating whether cellular efflux pumps, such as ABC transporters, contribute to resistance by actively exporting echinomycin from cells. Analogues with modified structures might be less susceptible to these pumps.

DNA Repair Pathways: Exploring whether enhanced DNA repair mechanisms within cancer cells could mitigate the cytotoxic effects of echinomycin, and if analogues could be designed to overwhelm or inhibit these repair processes.

Metabolic Alterations: Identifying if cellular metabolic changes can lead to increased inactivation or reduced uptake of echinomycin, and developing analogues that are more stable or efficiently transported.

Integration of Computational and Experimental Approaches for Rational Drug Design

The synergy between computational modeling and experimental validation is paramount for accelerating the discovery and optimization of echinomycin analogues.

Key future directions include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models based on existing analogue data to predict the activity of novel compounds and guide synthetic efforts.

Molecular Docking and Virtual Screening: Employing computational docking to screen large libraries of virtual compounds against target DNA sequences or cellular proteins, identifying potential hits for further experimental evaluation.

Machine Learning and Artificial Intelligence (AI): Leveraging AI algorithms to analyze complex biological data, predict drug efficacy and toxicity, and optimize molecular structures for desired properties, thereby streamlining the drug discovery pipeline. For example, AI can help identify novel structural modifications that enhance DNA binding specificity or cellular uptake.

By pursuing these research avenues, the field can advance the understanding and therapeutic application of echinomycin and its analogues, potentially leading to new treatments for a range of diseases.

Compound List:

Echinomycin

1QN-Echinomycin

Levomycin

Tandem

1QN

2QN

YK2000

YK2005

Quinomycin G

HIF-1α (Hypoxia-Inducible Factor-1 alpha)

HIF-1β (Hypoxia-Inducible Factor-1 beta)

AP-1 (Activator Protein-1)

NF-κB (Nuclear Factor-kappa B)

Quinoxaline-2-carboxylic acid (QXC)

3-hydroxyquinaldic acid (HQA)

Q & A

Q. What quality control measures ensure reproducibility in this compound stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.